![molecular formula C26H18 B1592823 9-(Biphenyl-4-yl)anthracene CAS No. 323195-31-9](/img/structure/B1592823.png)
9-(Biphenyl-4-yl)anthracene
Overview
Description
9-(Biphenyl-4-yl)anthracene, also known as 9-BPA, is an organic compound belonging to the anthracene family. It is a white, crystalline solid with a molecular weight of 266.33 g/mol and a melting point of 175-176 °C. 9-BPA is a synthetic compound with a wide range of applications in scientific research, including its use in organic synthesis, as a photosensitizer, and in photochemistry. This compound has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
Fluorescent Chemosensors
Anthracene derivatives are renowned for their photophysical properties and chemical stability, making them ideal for developing functional fluorescent chemosensors. These chemosensors can detect specific ions or molecules, often with high sensitivity and selectivity .
Blue-Emitting Materials for OLEDs
Due to their efficient blue emission, anthracene moieties are frequently used in constructing materials for organic light-emitting diodes (OLEDs). They serve as the core structure for blue-emitting compounds in display and lighting technologies .
Organic Electronics
Anthracene-based compounds are crucial in the advancement of organic electronics. They are used in developing multifunctional materials for integrated devices such as organic light-emitting transistors (OLETs), organic field-effect optical waveguides (OFEWs), and organic electrofluorochromic devices .
Photophysical and Electrochemical Studies
Anthracene derivatives are synthesized for research into their photophysical and electrochemical properties. These studies contribute to a better understanding of their potential applications in various fields, including optoelectronics and sensing technologies .
Organic Photochemistry
The anthracene chromophore is significant in organic photochemistry development. Its structure-activity relationships are studied to design new compounds with desired photoreactive properties .
Mechanism of Action
Target of Action
Anthracene-based derivatives are known for their photophysical properties , suggesting that their targets could be related to light-sensitive processes or structures.
Mode of Action
The mode of action of 9-(Biphenyl-4-yl)anthracene is primarily through its interaction with light. As an anthracene derivative, it exhibits high thermal stability and blue emission with a high quantum yield . This suggests that it may interact with its targets by absorbing and emitting light, a process that can cause changes in the target’s state or activity.
Result of Action
The molecular and cellular effects of 9-(Biphenyl-4-yl)anthracene’s action are likely related to its photophysical properties. Its ability to absorb and emit light could potentially influence cellular processes that are sensitive to light. The specific effects would depend on the nature of its target .
Action Environment
The action, efficacy, and stability of 9-(Biphenyl-4-yl)anthracene can be influenced by various environmental factors. For instance, its photophysical properties suggest that light conditions could play a significant role. Additionally, factors such as temperature and pH could also impact its stability and activity .
properties
IUPAC Name |
9-(4-phenylphenyl)anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-2-8-19(9-3-1)20-14-16-21(17-15-20)26-24-12-6-4-10-22(24)18-23-11-5-7-13-25(23)26/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLVQJGIYNHPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622187 | |
Record name | 9-([1,1'-Biphenyl]-4-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
323195-31-9 | |
Record name | 9-([1,1'-Biphenyl]-4-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.